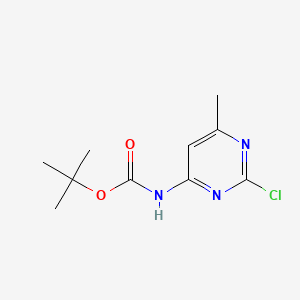

tert-butyl N-(2-chloro-6-methylpyrimidin-4-yl)carbamate

CAS No.:

Cat. No.: VC13713231

Molecular Formula: C10H14ClN3O2

Molecular Weight: 243.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14ClN3O2 |

|---|---|

| Molecular Weight | 243.69 g/mol |

| IUPAC Name | tert-butyl N-(2-chloro-6-methylpyrimidin-4-yl)carbamate |

| Standard InChI | InChI=1S/C10H14ClN3O2/c1-6-5-7(13-8(11)12-6)14-9(15)16-10(2,3)4/h5H,1-4H3,(H,12,13,14,15) |

| Standard InChI Key | FGXVHVWBEKAWME-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC(=N1)Cl)NC(=O)OC(C)(C)C |

| Canonical SMILES | CC1=CC(=NC(=N1)Cl)NC(=O)OC(C)(C)C |

Introduction

Structural and Molecular Characterization

tert-Butyl N-(2-chloro-6-methylpyrimidin-4-yl)carbamate (CAS: 1361118-66-2) is a heterocyclic compound featuring a pyrimidine core functionalized with chlorine and methyl groups, coupled to a piperidine ring via a carbamate linkage. Its molecular formula is C15H22ClN3O2, with a molecular weight of 311.81 g/mol . Key structural elements include:

-

Pyrimidine moiety: A six-membered aromatic ring with nitrogen atoms at positions 1, 3, and 5. Substitutions at positions 2 (chlorine) and 6 (methyl) enhance steric and electronic properties .

-

Piperidine ring: A six-membered saturated nitrogen heterocycle, providing conformational flexibility for biological interactions .

-

tert-Butyl carbamate: A protecting group that improves solubility and stability during synthetic processes.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C15H22ClN3O2 |

| Molecular Weight | 311.81 g/mol |

| CAS Number | 1361118-66-2 |

| IUPAC Name | tert-Butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate |

| Key Functional Groups | Chloropyrimidine, Piperidine, Carbamate |

X-ray crystallography data (PubChem CID 60137297) confirms a planar pyrimidine ring with bond lengths of 1.33–1.37 Å for C-N bonds, typical for aromatic nitrogen heterocycles .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a three-step process:

-

Piperidine Intermediate Formation: Cyclization of 4-aminopiperidine with tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) .

-

Pyrimidine Coupling: Nucleophilic aromatic substitution (SNAr) between 4,6-dichloro-2-methylpyrimidine and the piperidine intermediate at 80–100°C.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity .

Table 2: Synthetic Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Piperidine Formation | Boc2O, Et3N, DCM, 0°C→RT | 85–90 |

| Pyrimidine Coupling | DIPEA, NMP, 130°C, 16h | 70–75 |

| Final Purification | SiO2, EtOAc/Hexane (1:3) | 92 |

Industrial Manufacturing

Scaled production employs continuous flow reactors to optimize heat transfer and reduce reaction times (2–4 hours vs. 16 hours batch). Key parameters:

-

Temperature: 120–140°C

-

Pressure: 2–3 bar

-

Catalyst: Palladium on carbon (0.5 mol%) for hydrogenation steps .

Chemical Reactivity and Derivatives

Reaction Pathways

-

Oxidation: The methyl group undergoes oxidation to a carboxylic acid using KMnO4/H2SO4.

-

Reduction: LiAlH4 reduces the carbamate to a primary amine.

-

Substitution: Chlorine at position 2 is replaced by amines (e.g., morpholine) in DMF at 60°C .

Table 3: Derivatives and Applications

Industrial and Research Applications

Pharmaceutical Intermediates

-

SHP2 Inhibitors: Key precursor in WO2020094104A1 for treating RTK-driven cancers .

-

KIF18A Inhibitors: US20200239441A1 highlights its role in mitotic disruption .

Material Science

-

Coordination Polymers: Forms stable complexes with Cu(II) and Zn(II) for catalytic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume